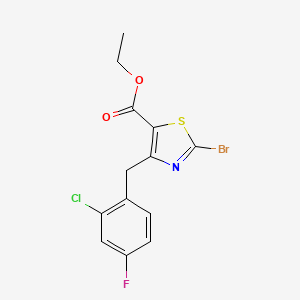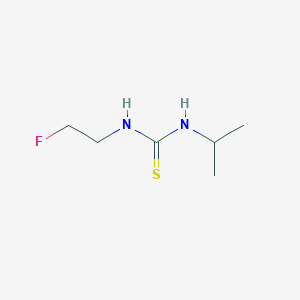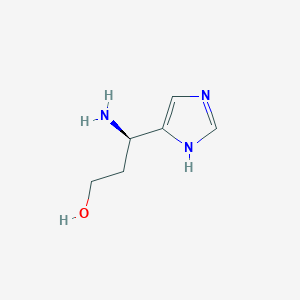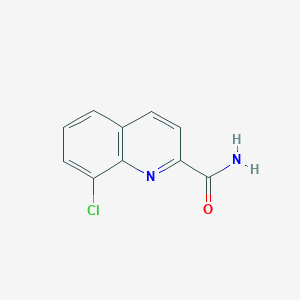
2-(4-Chloro-3-fluorophenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-fluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and it is a common scaffold in medicinal chemistry due to its versatility and biological activity. The presence of chloro and fluoro substituents on the phenyl ring enhances the compound’s chemical properties, making it valuable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been reported to yield piperidine derivatives with high efficiency . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a sulfonium salt, followed by deprotection and intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions will depend on factors such as cost, availability of starting materials, and environmental considerations.
化学反应分析
Types of Reactions
2-(4-Chloro-3-fluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
2-(4-Chloro-3-fluorophenyl)piperidine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: Piperidine derivatives, including this compound, are often explored for their potential therapeutic properties. They may be investigated for their activity against various diseases and conditions.
Industry: The compound can be used in the development of new materials and chemicals for industrial applications. Its chemical properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for certain targets. The exact mechanism will depend on the specific application and the biological or chemical system being studied.
相似化合物的比较
Similar Compounds
2-(3-Fluorophenyl)piperidine: This compound is similar in structure but lacks the chloro substituent on the phenyl ring.
4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-yl]}: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
2-(4-Chloro-3-fluorophenyl)piperidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s chemical properties, such as its reactivity and binding affinity. The specific arrangement of these substituents can also influence the compound’s biological activity and selectivity for certain targets.
属性
分子式 |
C11H13ClFN |
|---|---|
分子量 |
213.68 g/mol |
IUPAC 名称 |
2-(4-chloro-3-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
InChI 键 |
BPPFQUVLYDZOLZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C2=CC(=C(C=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)

![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)



![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)






